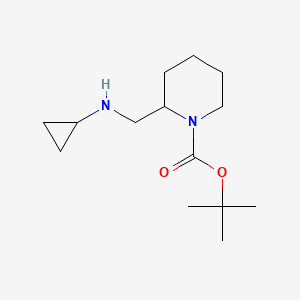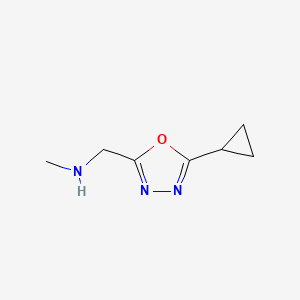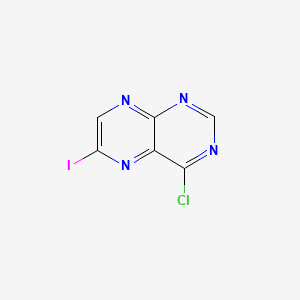
3-(Chloromethyl)-6-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Scientific Research Applications
Efficient Functionalization for Drug Synthesis
3-(Chloromethyl)-6-fluoro-2-methylpyridine has been efficiently functionalized for the synthesis of cognition enhancer drug candidates, showcasing its utility in pharmaceutical synthesis. For instance, it has been used in the preparation of 10, 10-Bis[(2-fluoro-4-pyridinyl)methyl]-9(10H)-anthracenone (DMP 543), demonstrating a process adaptable for large-scale synthesis (Pesti et al., 2000).
Building Blocks in Medicinal Chemistry
Its derivatives serve as crucial intermediates in the synthesis of various medicines and pesticides. A study on 2-Chloro-5-Trichloromethylpyridine, a related compound, highlights the significance of such intermediates in the pharmaceutical and agrochemical industries (Su Li, 2005).
Synthesis of Fluorinated Pyrazoles
In medicinal chemistry, the synthesis of 3-amino-4-fluoropyrazoles from fluorinated precursors, including the use of chloromethyl-fluoropyridines, underscores the role of these compounds in producing building blocks with potential therapeutic applications (Surmont et al., 2011).
Halogen/Halogen Displacement in Heterocycles
Research into the silyl-mediated halogen/halogen displacement in pyridines, including chloromethyl-fluoropyridines, has provided valuable insights into the reactivity and functionalization of heterocyclic compounds (Schlosser & Cottet, 2002).
Synthesis of Complex Pyridines for Chemical Manipulation
The synthesis of halogen-rich intermediates, such as 5-Bromo-2-chloro-4-fluoro-3-iodopyridine, from chloromethyl-fluoropyridine derivatives, exemplifies the creation of versatile building blocks for further chemical manipulations, crucial in developing new compounds for medicinal chemistry (Wu et al., 2022).
Future Directions
properties
IUPAC Name |
3-(chloromethyl)-6-fluoro-2-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFN/c1-5-6(4-8)2-3-7(9)10-5/h2-3H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKAGWGNGYFYMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-6-fluoro-2-methylpyridine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B577780.png)




![(2S,5R,6R)-6-[[(2R)-2-Amino-2-(4-bromophenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid](/img/structure/B577787.png)
![tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide](/img/structure/B577788.png)
